molecular formula C11H9N3O2.H2O.Na<br>C11H11N3NaO3 B1144133 4-(2-PYRIDYLAZO)RESORCINOLMONOSODIUMSALTHYDRATE CAS No. 16593-81-0

4-(2-PYRIDYLAZO)RESORCINOLMONOSODIUMSALTHYDRATE

Cat. No.: B1144133
CAS No.: 16593-81-0
M. Wt: 256.21 g/mol
InChI Key: XXFHCOUZBJOISH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-PYRIDYLAZO)RESORCINOLMONOSODIUMSALTHYDRATE typically involves the azo coupling reaction between 2-aminopyridine and resorcinol . The reaction is carried out under acidic conditions, usually with hydrochloric acid, to facilitate the formation of the azo bond. The resulting product is then neutralized with sodium hydroxide to obtain the monosodium salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then crystallized and purified to obtain the desired monosodium salt monohydrate form .

Chemical Reactions Analysis

Types of Reactions

4-(2-PYRIDYLAZO)RESORCINOLMONOSODIUMSALTHYDRATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-PYRIDYLAZO)RESORCINOLMONOSODIUMSALTHYDRATE is unique due to its high solubility in water and its ability to form highly stable metal complexes. These properties make it particularly useful in analytical chemistry for the detection and quantification of metal ions .

Properties

CAS No.

16593-81-0

Molecular Formula

C11H9N3O2.H2O.Na
C11H11N3NaO3

Molecular Weight

256.21 g/mol

IUPAC Name

sodium;3-hydroxy-4-(pyridin-2-yldiazenyl)phenolate;hydrate

InChI

InChI=1S/C11H9N3O2.Na.H2O/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;;/h1-7,15-16H;;1H2

InChI Key

XXFHCOUZBJOISH-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)[O-].O.[Na+]

Canonical SMILES

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O.O.[Na]

physical_description

Orange or brown powder;  [Alfa Aesar MSDS]

Origin of Product

United States
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Q & A

Q1: What is the significance of the sodium salt form of 4-(2-Pyridylazo)resorcinol in extraction studies?

A1: The research highlights that the sodium salt form of 4-(2-Pyridylazo)resorcinol (NaPAR) exhibits a stronger affinity towards the synthesized dodecyl derivatives of non-cyclic and cyclic ethers compared to its potassium salt counterpart. This preference for Na-dyes is attributed to the extraction process employed, suggesting a potential influence of the counterion on the extraction efficiency. []

Q2: Can you explain the role of 4-(2-Pyridylazo)resorcinol monosodium salt monohydrate in the context of solvent extraction?

A2: 4-(2-Pyridylazo)resorcinol monosodium salt monohydrate acts as an anionic dye in solvent extraction studies. [] Researchers investigate its interaction with various synthesized ligands to assess their extraction capabilities. Essentially, the dye serves as a model compound to evaluate the effectiveness of new extraction agents.

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